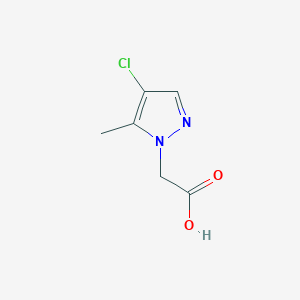
(4-Chlor-5-methyl-1H-pyrazol-1-yl)essigsäure
Übersicht
Beschreibung
“(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid” is an organic compound with the CAS Number: 180741-45-1 . It has a molecular weight of 174.59 .
Molecular Structure Analysis
The molecular structure of “(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid” is represented by the linear formula C6H7ClN2O2 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.Physical And Chemical Properties Analysis
“(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid” appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but it is insoluble in water .Wissenschaftliche Forschungsanwendungen
Antileishmaniale und Antimalaria-Aktivitäten
Pyrazol-haltige Verbindungen, wie z. B. (4-Chlor-5-methyl-1H-pyrazol-1-yl)essigsäure, sind bekannt für ihre vielfältigen pharmakologischen Wirkungen, darunter potente antileishmaniale und antimalaria-Aktivitäten . So wurden beispielsweise Hydrazin-gekoppelte Pyrazole synthetisiert und gegen Leishmania aethiopica-Klinikenisolat und Plasmodium berghei-infizierte Mäuse untersucht . Die Ergebnisse zeigten, dass diese Verbindungen eine überlegene Antipromastigoten-Aktivität und Inhibitionseffekte gegen Plasmodium berghei aufwiesen .
Antibakterielle Mittel
Die Derivate von Pyrazol-Verbindungen haben vielversprechende antibakterielle Eigenschaften gezeigt . Die synthetisierten Azachalcone und 4,5-Dihydro-1H-pyrazol-Derivate können vielversprechende Objekte für die Suche nach antibakteriellen Mitteln sein .
Antioxidative Additive für Kraftstoffe
Diese Heterocyclen haben auch Anwendungen in der Übergangsmetallchemie als analytisches Reagenz und als antioxidative Additive für Kraftstoffe gefunden .
Lumineszierende Eigenschaften
Nach der Reduktion der Nitrogruppe können die resultierenden Amino-Derivate von Pyrazolen ausgezeichnete lumineszierende Eigenschaften aufweisen .
Entzündungshemmende Aktivitäten
Imidazol, eine ähnliche heterocyclische Verbindung, hat eine breite Palette chemischer und biologischer Eigenschaften gezeigt, darunter entzündungshemmende Aktivitäten . Es ist plausibel, dass this compound auch ähnliche Eigenschaften besitzt.
Antitumor-Aktivitäten
Imidazol-Derivate haben Antitumor-Aktivitäten gezeigt . Aufgrund der strukturellen Ähnlichkeiten kann this compound auch potenzielle Antitumor-Anwendungen haben.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through a variety of mechanisms, often involving nucleophilic addition-elimination reactions .
Biochemical Pathways
Pyrazole derivatives are known to interact with a variety of biochemical pathways, often resulting in potent pharmacological effects .
Pharmacokinetics
It’s known that the presence of a pyridine core in similar molecules can increase bioavailability .
Result of Action
Similar pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Eigenschaften
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVQLBWLSRYPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263435 | |
| Record name | 4-Chloro-5-methyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180741-45-1 | |
| Record name | 4-Chloro-5-methyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180741-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzenesulfonic acid](/img/structure/B1638523.png)


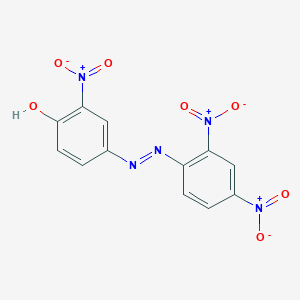
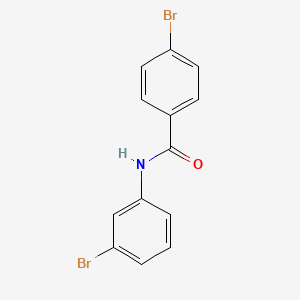
![Ethanone, 1-[2-hydroxy-5-(2-propen-1-yloxy)phenyl]-](/img/structure/B1638534.png)
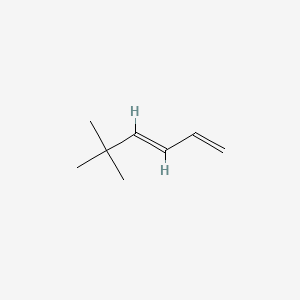
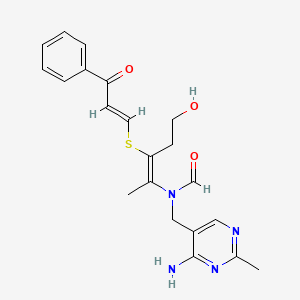
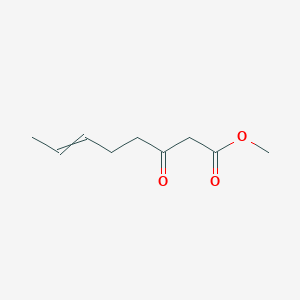
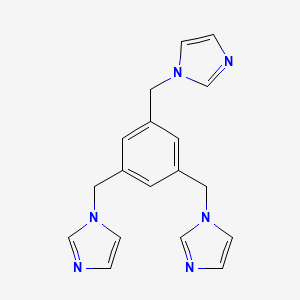
![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B1638558.png)
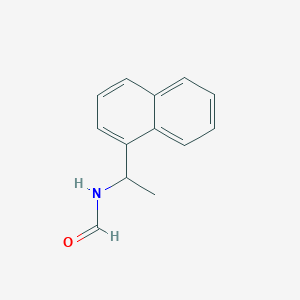
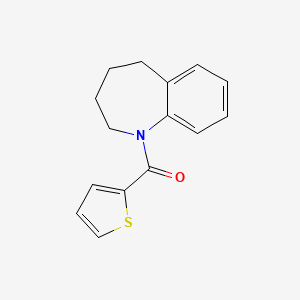
![3-(8-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638565.png)